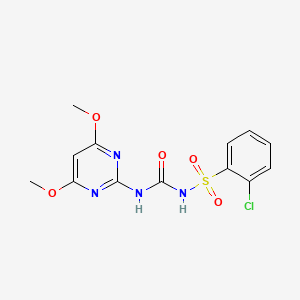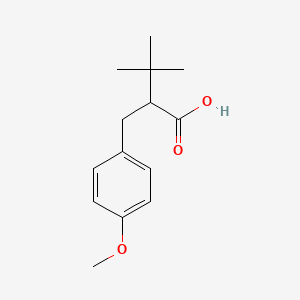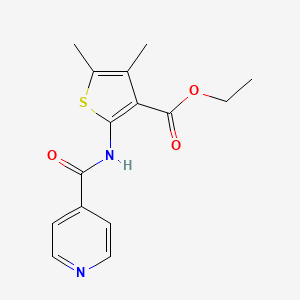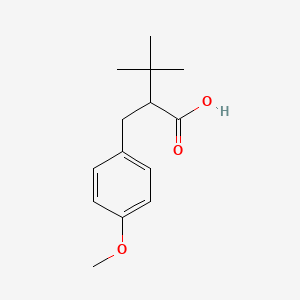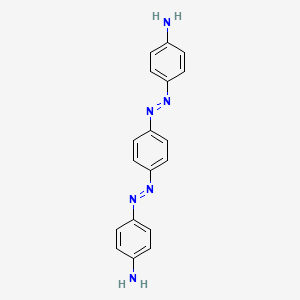
4,4'-(1,4-Phenylenebis(diazene-2,1-diyl))dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) connected to aromatic rings. This particular compound is known for its vibrant color properties, making it useful in various dyeing applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) typically involves the diazotization of benzenamine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: Benzenamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,4-phenylenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) primarily involves its interaction with light and other chemicals. The azo groups can absorb light in the visible spectrum, leading to the compound’s vibrant colors. Additionally, the compound can form stable complexes with various substrates, making it useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(1-methylethylidene)]bis-(N-methyl-)
- Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-(9CI)
- Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-
Uniqueness
Benzenamine, 4,4’-[1,4-phenylenebis(azo)]bis-(9CI) is unique due to its specific azo linkage and the resulting color properties. Compared to other similar compounds, it offers distinct advantages in dyeing applications due to its stability and vibrant color.
Propriétés
Numéro CAS |
21371-46-0 |
|---|---|
Formule moléculaire |
C18H16N6 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[[4-[(4-aminophenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C18H16N6/c19-13-1-5-15(6-2-13)21-23-17-9-11-18(12-10-17)24-22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 |
Clé InChI |
GYSBIUPPXQOLIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


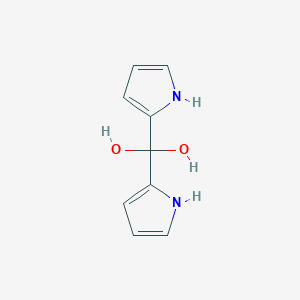
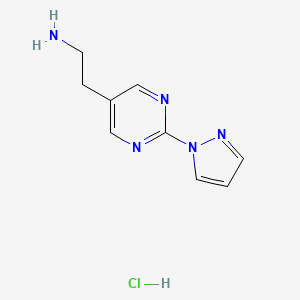
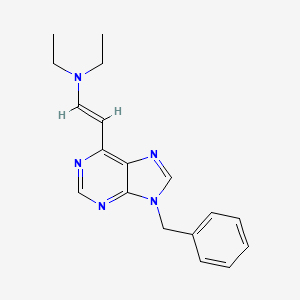
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
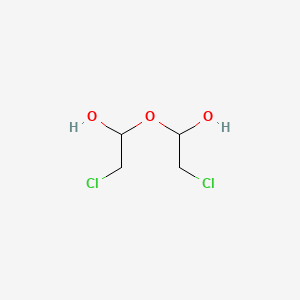
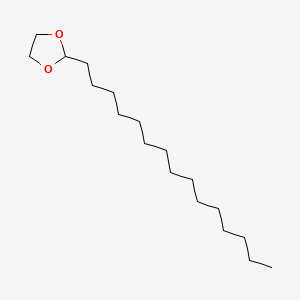

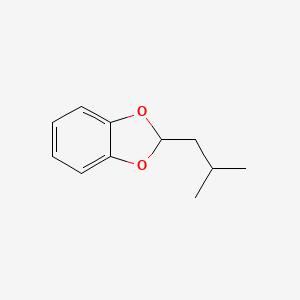
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
